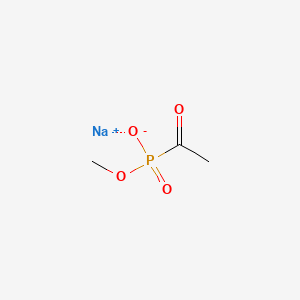
Methyl acetylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl acetylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C3H6NaO4P and its molecular weight is 160.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Applications
Enzyme Inhibition
Methyl acetylphosphonate acts as a substrate analogue for several enzymes, particularly those involved in metabolic pathways. It has been shown to inhibit the activity of thiamin diphosphate-dependent enzymes such as:
- Yeast Pyruvate Decarboxylase
- E. coli Pyruvate Dehydrogenase Complex
The inhibition occurs due to the formation of stable enzyme-substrate complexes that prevent normal enzymatic activity. The binding studies reveal that this compound generates distinct UV-visible and circular dichroism signals, indicating its interaction with the enzyme's active site .
Table 1: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Yeast Pyruvate Decarboxylase | Competitive Inhibition | < 1 |
| E. coli Pyruvate Dehydrogenase | Non-competitive | < 1 |
Pharmacological Applications
Antibacterial Activity
Recent studies have highlighted the potential of this compound derivatives as antibacterial agents targeting the 1-deoxy-D-xylulose 5-phosphate synthase pathway, crucial for bacterial central metabolism. Prodrugs of this compound have demonstrated enhanced activity against Gram-negative bacteria, including substantial reductions in minimum inhibitory concentrations (MIC) against E. coli.
Table 2: Antibacterial Activity of Prodrugs
| Prodrug | MIC (μM) | Parent Compound MIC (μM) | Fold Increase in Potency |
|---|---|---|---|
| Pro-hpAP | 0.02 | 39 | 1950 |
| Pro-BAP | 0.15 | 5 | 33 |
These findings suggest that this compound derivatives could serve as promising candidates for developing new antibacterial therapies .
Environmental Applications
Methane Production Studies
Research indicates that this compound can influence methane production in microbial ecosystems, particularly in oxic waters. The compound's utilization by specific microbial communities leads to quantifiable methane formation, which is significant given methane's role as a potent greenhouse gas.
Table 3: Methane Formation Rates
| Experimental Condition | Methane Production Rate (µmol/L/h) |
|---|---|
| This compound Added | Immediate and Linear |
| Control (No Additive) | Baseline Rate |
This application emphasizes the relevance of this compound not only in biochemical contexts but also in environmental science .
Case Studies
Case Study 1: Enzyme Mechanism Elucidation
In a detailed investigation involving the crystal structure of pyruvate decarboxylase activated by this compound, researchers elucidated the mechanism by which this compound stabilizes the enzyme's active form. High-resolution X-ray crystallography revealed the formation of a tetrahedral adduct at the active site, confirming the compound's role as a substrate analogue .
Case Study 2: Antimicrobial Development
A study focused on synthesizing enamide prodrugs from this compound derivatives demonstrated their effectiveness against various pathogens. The results showed significant increases in antibacterial potency, highlighting the potential for these compounds to be developed into novel antibiotics targeting resistant bacterial strains .
特性
CAS番号 |
69103-75-9 |
|---|---|
分子式 |
C3H6NaO4P |
分子量 |
160.04 g/mol |
IUPAC名 |
sodium;acetyl(methoxy)phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-3(4)8(5,6)7-2;/h1-2H3,(H,5,6);/q;+1/p-1 |
InChIキー |
CQZYKOIQTWFNAS-UHFFFAOYSA-M |
SMILES |
CC(=O)P(=O)([O-])OC.[Na+] |
正規SMILES |
CC(=O)P(=O)([O-])OC.[Na+] |
Key on ui other cas no. |
69103-75-9 |
同義語 |
acetic acid, phosphono-, 1-methyl ester acetylphosphonic acid, monomethyl ester, monosodium salt methyl acetyl phosphate methyl acetylphosphonate methyl phosphonoacetaldehyde methylacetylphosphonate phosphonic acid, acetyl-, monomethyl ester, monosodium salt phosphonoacetic acid, 1-methyl este |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













